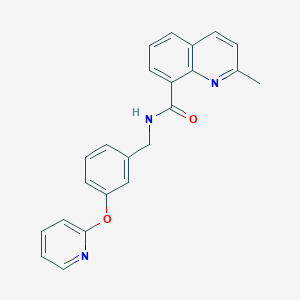

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of a strong acid.

Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a halogenated benzyl compound.

Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the quinoline derivative reacts with an amine in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Analyse Des Réactions Chimiques

Functionalization at C-8 Position

The 8-carboxamide group is introduced via activation of the quinoline-8-carboxylic acid intermediate. In analogous syntheses, the acid is converted to an acid chloride using thionyl chloride (SOCl₂) and catalytic DMF, followed by amide coupling with amines . For example:

-

Acid Chloride Formation : Quinoline-8-carboxylic acid + SOCl₂, DMF, reflux → 8-carboxylic acid chloride .

-

Amide Coupling : Acid chloride + 3-(pyridin-2-yloxy)benzylamine, base (e.g., Et₃N), DCM, RT → target carboxamide .

Key Spectral Data

-

1H NMR (Compound 9e ) : Methyl protons at δ 2.75 (s, 3H), pyridyl protons at δ 8.45–7.20 (m).

-

13C NMR : Quinoline C=O at δ 165–170 ppm, amide C=O at δ 168–172 ppm .

Amide Bond Formation

The final step involves coupling the quinoline-8-carboxylic acid with 3-(pyridin-2-yloxy)benzylamine using carbodiimide reagents (e.g., EDCI/HOBt) in DMF or CH₂Cl₂ . This method achieves moderate to high yields (60–85%) and minimizes racemization .

Comparative Coupling Methods

| Method | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| EDCI/HOBt | EDCI, HOBt, DMF | DMF | 75% | |

| SOCl₂/Amine | SOCl₂, Et₃N | DCM | 65% |

Biological and Physicochemical Profiling

While biological data for this specific compound is unavailable, structurally related quinoline-8-carboxamides exhibit:

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with similar quinoline structures have demonstrated antimicrobial properties. For instance, quinoline derivatives have been studied for their efficacy against various bacterial strains and fungi. The presence of the carboxamide group may enhance these properties through improved solubility and interaction with microbial targets.

In a study on related quinoline derivatives, compounds were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising antimicrobial activity . This suggests that 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide could be explored for similar applications.

Anticancer Activity

Quinoline derivatives are also known for their anticancer properties. Research has highlighted the potential of certain quinoline-based compounds to inhibit cancer cell proliferation. For example, a series of quinoline-4-carboxamides were identified with potent antiplasmodial activity against Plasmodium falciparum, indicating that structural modifications can lead to enhanced biological activity .

The unique structure of this compound may position it as a candidate for further investigation in cancer therapeutics. The ability to inhibit specific cellular pathways could be explored through in vitro assays against various cancer cell lines.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for any new drug candidate. The quinoline scaffold has been associated with various mechanisms, including inhibition of translation elongation factors in malaria parasites . Similar studies could be conducted to elucidate how this compound interacts at the molecular level with biological targets.

Case Studies and Related Research

While direct studies on this compound are scarce, related compounds provide valuable insights:

| Compound | Activity | Reference |

|---|---|---|

| Quinoline-4-carboxamide | Antimalarial | |

| Benzofuran carboxamides | Antimicrobial | |

| Quinoline derivatives | Anticancer |

These studies illustrate the potential applications of structurally similar compounds, highlighting areas where this compound could be further investigated.

Mécanisme D'action

The mechanism of action of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A basic structure similar to the compound , known for its antimalarial properties.

Pyridinyl-quinoline derivatives: Compounds with similar structures that exhibit a range of biological activities.

Uniqueness

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is unique due to the presence of both the quinoline and pyridin-2-yloxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other similar compounds .

Activité Biologique

2-Methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a synthetic compound that incorporates a quinoline core, a pyridine ring, and a carboxamide group. This molecular structure suggests potential biological activity, particularly in medicinal chemistry. Despite limited direct studies focusing solely on this compound, its structural components align with known bioactive compounds, indicating possible therapeutic applications.

Structural Analysis

The compound features several key functional groups:

- Quinoline Ring : A bicyclic aromatic system known for various biological activities.

- Pyridyloxy Linker : This oxygen bridge may facilitate hydrogen bonding, enhancing interactions with biological targets.

- Carboxamide Group : Known for its ability to form hydrogen bonds and participate in biochemical processes.

- Benzyl Group : Influences the compound's steric properties and overall shape, potentially affecting its biological interactions.

The molecular formula is C23H19N3O2, with a molecular weight of approximately 369.424 g/mol.

Biological Activity Insights

While specific studies on this compound are sparse, related compounds within the quinoline family have demonstrated various biological activities:

Antimicrobial Activity

Quinoline derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis and other pathogens. In one study, modifications to the quinoline structure led to enhanced activity against tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 6.68 µM for certain derivatives .

Anticancer Potential

Quinoline derivatives are also explored for their anticancer properties. The structural features of this compound may contribute to apoptosis induction in cancer cells. Research has shown that similar compounds can activate apoptotic pathways in breast cancer cells (MCF-7), suggesting potential for further investigation into this compound's effects on cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes findings from related studies:

The SAR indicates that substitutions on the benzyl group significantly influence the antimicrobial potency of quinoline derivatives.

Propriétés

IUPAC Name |

2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-16-11-12-18-7-5-9-20(22(18)26-16)23(27)25-15-17-6-4-8-19(14-17)28-21-10-2-3-13-24-21/h2-14H,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJRVCPPWSUOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.